molecular formula C26H21N3O3 B282367 4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B282367
M. Wt: 423.5 g/mol
InChI Key: UDUXUFPNMGCWKE-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a hydroxy group, an indole moiety, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridine ring and the benzoyl group. The final step often involves the formation of the pyrrol-2-one ring through cyclization reactions.

    Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a condensation reaction with a suitable pyridine derivative.

    Benzoyl Group Addition: The benzoyl group can be added via Friedel-Crafts acylation, where benzoyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.

    Cyclization: The final cyclization step to form the pyrrol-2-one ring can be achieved through intramolecular condensation reactions under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)

    Condensation: Aldehydes, ketones, acids, and bases

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of nitro, halo, or sulfonyl derivatives

    Condensation: Formation of larger, more complex molecules

Scientific Research Applications

4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.

    Material Science: It can be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotine and pyridoxine.

    Benzoyl Derivatives: Compounds containing the benzoyl group, such as benzocaine and benzyl benzoate.

Uniqueness

4-BENZOYL-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of multiple functional groups, which confer a wide range of potential biological activities and synthetic versatility. Its structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy(phenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H21N3O3/c30-24(17-8-2-1-3-9-17)22-23(21-12-6-7-14-27-21)29(26(32)25(22)31)15-13-18-16-28-20-11-5-4-10-19(18)20/h1-12,14,16,23,28,30H,13,15H2/b24-22-

InChI Key

UDUXUFPNMGCWKE-GYHWCHFESA-N

SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)O

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)O

Origin of Product

United States

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